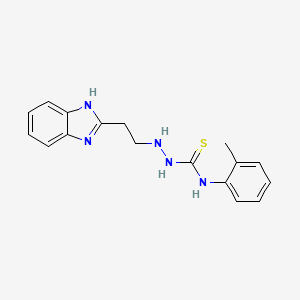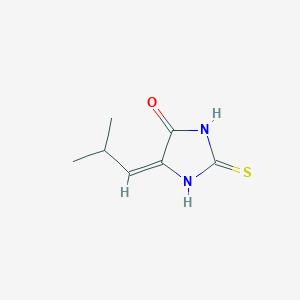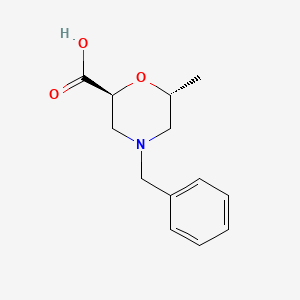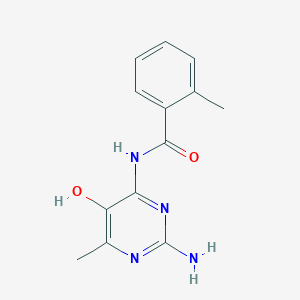
6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one is a quinazoline derivative known for its potential applications in various scientific fields. Quinazoline derivatives are a class of heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be introduced via nucleophilic substitution using benzyl alcohol, while the chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolines.
科学的研究の応用
6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
6-(Benzyloxy)-1H-indole: Another benzyloxy-substituted heterocycle with potential biological activities.
2-Chloro-7-methoxyquinazoline: A simpler quinazoline derivative with similar substituents.
4(1H)-Quinazolinone: The parent compound of the quinazoline family.
Uniqueness
6-(Benzyloxy)-2-chloro-7-methoxyquinazolin-4(1H)-one is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
特性
CAS番号 |
62484-47-3 |
|---|---|
分子式 |
C16H13ClN2O3 |
分子量 |
316.74 g/mol |
IUPAC名 |
2-chloro-7-methoxy-6-phenylmethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O3/c1-21-13-8-12-11(15(20)19-16(17)18-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19,20) |
InChIキー |
WKDDSTDISQGEAT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)

![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
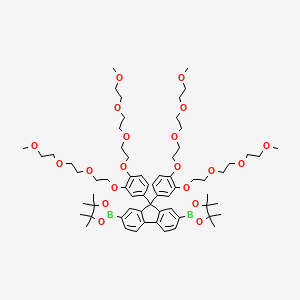
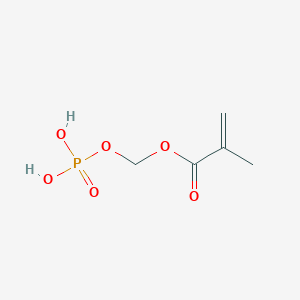
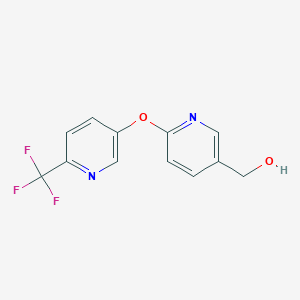
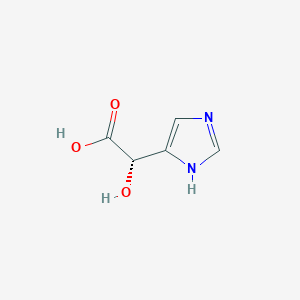

![3-Methyl-2-(methylsulfanyl)-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15216383.png)
